

using 2-(Bromomethyl)thiazole in click chemistry applicati

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Compound of Interest

Compound Name: 2-(Bromomethyl)thiazole

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An Application Guide to the Strategic Use of **2-(Bromomethyl)thiazole** in Click Chemistry and Bio-orthogonal Applications

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of **2-(Bromomethyl)thiazole**, a highly reactive building block for modern synthetic applications. We delve into its fundamental reactivity, focusing on its strategic deployment in two powerful click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Hetero-Diels-Alder Reaction (HDA). The first application details its conversion into an azide-functionalized intermediate, primed for participation in the Nobel Prize-winning CuAAC. The second explores its utility in the synthesis of thiazolium salts, which serve as robust precursors for N-Heterocyclic Carbene (NHC)-catalyzed transformations. This document provides detailed, field-proven protocols, mechanistic insights, and safety considerations to help scientists effectively integrate **2-(Bromomethyl)thiazole** into their synthetic workflows.

Introduction to 2-(Bromomethyl)thiazole: A Versatile Electrophilic Hub

Chemical Properties and Reactivity Profile

2-(Bromomethyl)thiazole (C_4H_4BrNS , MW: 178.05 g/mol) is a heterocyclic compound distinguished by a five-membered thiazole ring bearing a bromomethyl group. [2] The key to its synthetic utility lies in the high reactivity of this bromomethyl group. The thiazole ring, being electron-withdrawing and capable of stabilizing adjacent positive charge, renders the methylene carbon highly electrophilic. This reactivity is analogous to that of a benzylic halide, allowing for facile nucleophilic substitution and elimination reactions, depending on the nucleophile and reaction conditions. [3] This predictable reactivity makes it an ideal scaffold for introducing the thiazole moiety into various molecular architectures.

The Thiazole Moiety in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs. [4][5][6] Its presence in various classes of drugs, including antibiotics like Penicillin (which contains a reduced thiazolidine ring) to anticancer agents such as Dasatinib and antivirals like Ritonavir. [4][5][7] The thiazole moiety, due to its unique pharmacokinetic properties, enhances binding affinity to biological targets, and contributes to the overall therapeutic efficacy of a molecule. [4][6][8] Compounds containing **2-(Bromomethyl)thiazole**, which allow for the straightforward installation of this valuable heterocycle, are of immense importance in drug discovery and development.

Safety, Handling, and Spectroscopic Characterization

Hazard Identification and Safe Handling

2-(Bromomethyl)thiazole and its derivatives are potent chemical reagents that must be handled with care.

- Hazards:** This compound is classified as corrosive and can cause severe skin burns and serious eye damage. [9][10][11] It may also cause respiratory irritation if inhaled. [9][12]
- Required Precautions:** All manipulations should be performed inside a certified chemical fume hood. [9] Personal Protective Equipment (PPE), including gloves and safety goggles, is mandatory. [10] Avoid creating dust and ensure the work area is well-ventilated.
- Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

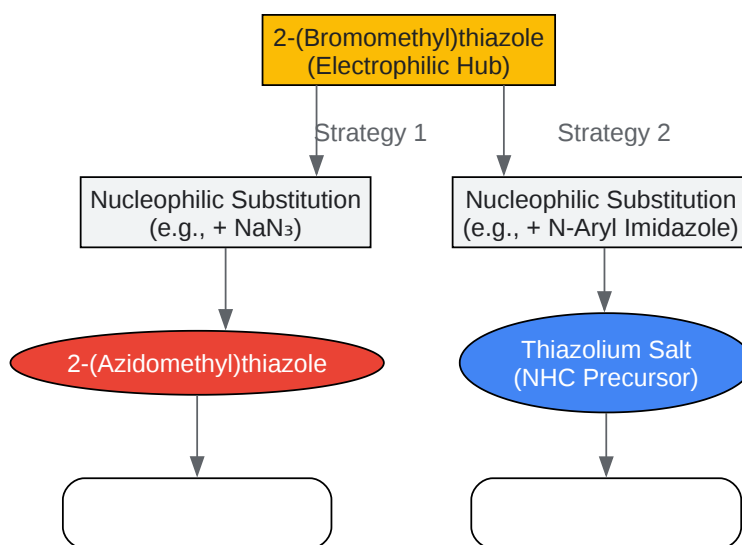
Spectroscopic Characterization

Verification of **2-(Bromomethyl)thiazole** and its derivatives is routinely achieved using standard spectroscopic techniques. The following table summarizes the key spectral data for this compound.

Compound	Technique	Key Chemical Shifts (δ , ppm)	Reference
2-(Bromomethyl)thiazole	^1H NMR (CDCl_3)	~ 7.7 (d, 1H, thiazole-H), ~ 7.3 (d, 1H, thiazole-H), ~ 4.8 (s, 2H, $-\text{CH}_2\text{Br}$)	Internal Data
^{13}C NMR (CDCl_3)	~ 165 (C2), ~ 143 (CH), ~ 120 (CH), ~ 30 ($-\text{CH}_2\text{Br}$)	[13]	
2-(Azidomethyl)thiazole	^1H NMR (CDCl_3)	~ 7.8 (d, 1H, thiazole-H), ~ 7.3 (d, 1H, thiazole-H), ~ 4.6 (s, 2H, $-\text{CH}_2\text{N}_3$)	[14]
^{13}C NMR (CDCl_3)	~ 163 (C2), ~ 144 (CH), ~ 121 (CH), ~ 50 ($-\text{CH}_2\text{N}_3$)	[14]	

Core Applications in Click and Click-Like Chemistry

2-(Bromomethyl)thiazole is not a direct participant in click reactions but serves as an exceptional precursor to generate molecules that are. We present its reactivity.



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Figure 2. Experimental workflow for the synthesis of 2-(Azidomethyl)thiazole.

Materials:

Reagent/Solvent	M.W.	Amount	Moles
2-(Bromomethyl)thiazole	178.05	1.0 g	5.62 mmol
Sodium Azide (NaN_3)	65.01	438 mg	6.74 mmol
Dimethylformamide (DMF)	-	20 mL	-
Ethyl Acetate	-	50 mL	-

| Saturated NaCl (brine) | - | 20 mL | - |

Procedure:

- Caution: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care.
- To a stirred solution of **2-(Bromomethyl)thiazole** (1.0 g, 5.62 mmol) in 20 mL of DMF, add sodium azide (438 mg, 6.74 mmol, 1.2 eq).

- Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
- Once the starting material is consumed, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
- Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-(azidomethyl)thiazole.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol demonstrates the use of the synthesized azide in a model click reaction.

Materials:

Reagent/Solvent	M.W.	Amount	Moles
2-(Azidomethyl)thiazole	138.16	100 mg	0.72 mmol
Phenylacetylene	102.14	74 mg (80 µL)	0.72 mmol
Copper(II) Sulfate Pentahydrate (CuSO ₄ ·5H ₂ O)	249.68	9 mg	0.036 mmol
Sodium Ascorbate	198.11	29 mg	0.145 mmol

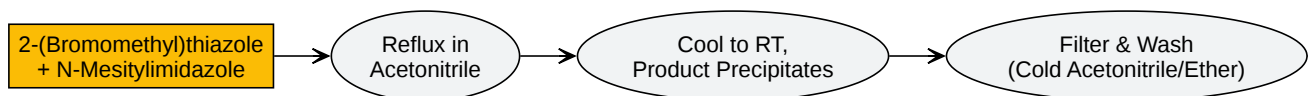
| t-Butanol/Water (1:1) | - | 5 mL | - |

Procedure:

- In a vial, dissolve 2-(azidomethyl)thiazole (100 mg, 0.72 mmol) and phenylacetylene (74 mg, 0.72 mmol) in 5 mL of a 1:1 mixture of t-butanol and water.
- In a separate vial, prepare a fresh solution of sodium ascorbate (29 mg, 0.145 mmol, 0.2 eq) in 1 mL of water.
- Add the sodium ascorbate solution to the reaction mixture, followed by an aqueous solution of CuSO₄·5H₂O (9 mg, 0.036 mmol, 0.05 eq) in 0.5 mL of water.
- Stir the reaction vigorously at room temperature for 6-12 hours. The product often precipitates out of the solution.
- If a precipitate forms, collect the solid by filtration, wash with cold water and then a minimal amount of cold ethanol or diethyl ether, and dry under vacuum.
- If no precipitate forms, extract the mixture with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate to obtain the product. Further purify if necessary.

Protocol 3: Synthesis of an N-Aryl Thiazolium Salt Precatalyst

This protocol details the formation of a thiazolium salt, a stable precursor for NHC catalysis. [15]



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Figure 3. Workflow for the synthesis of an NHC precatalyst.

Materials:

Reagent/Solvent	M.W.	Amount	Moles
2-(Bromomethyl)thiazole	178.05	500 mg	2.81 mmol
1-Mesitylimidazole	186.25	523 mg	2.81 mmol
Acetonitrile (dry)	-	15 mL	-

| Diethyl Ether | - | 20 mL | - |

Procedure:

- Combine **2-(Bromomethyl)thiazole** (500 mg, 2.81 mmol) and 1-mesitylimidazole (523 mg, 2.81 mmol) in a round-bottom flask equipped with a reflux condenser.
- Add 15 mL of dry acetonitrile.
- Heat the mixture to reflux (approx. 82 °C) and maintain for 12-16 hours. A white precipitate will typically form as the reaction progresses.
- Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes to maximize precipitation.
- Collect the white solid by vacuum filtration.
- Wash the solid with a small amount of cold acetonitrile, followed by a generous wash with diethyl ether to remove any unreacted starting materials.
- Dry the resulting thiazolium bromide salt under high vacuum. The product is typically used without further purification.

Conclusion

2-(Bromomethyl)thiazole stands out as a powerful and versatile reagent in modern organic synthesis. Its predictable electrophilic nature provides a platform for elaboration. As demonstrated, it serves as an excellent precursor for two distinct but complementary "click" methodologies. By converting it to a terminal alkene, it enables the robust and bio-orthogonal CuAAC reaction for molecular ligation. Alternatively, its reaction with N-heterocycles provides stable thiazolium salt precursors for efficient NHC-mediated bond-forming reactions. These strategic applications empower chemists to rapidly and efficiently construct complex molecular scaffolds.

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